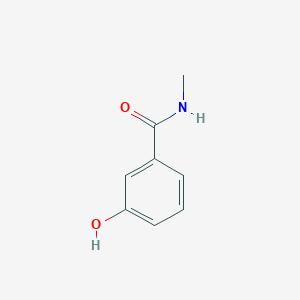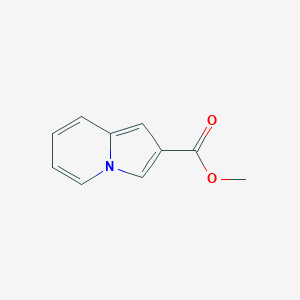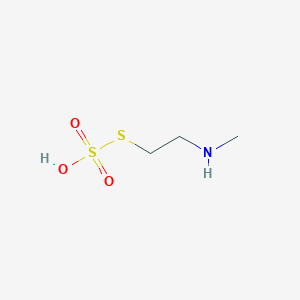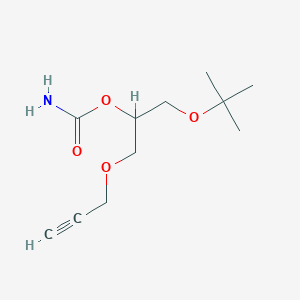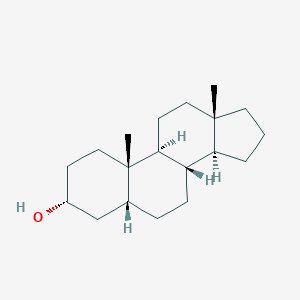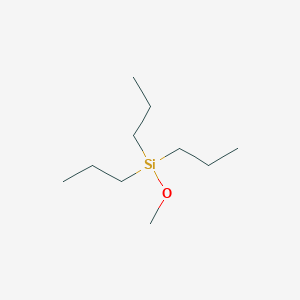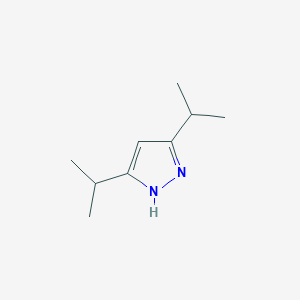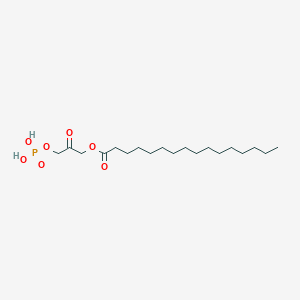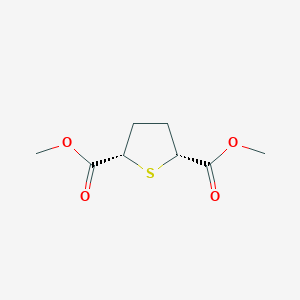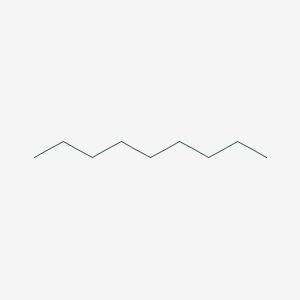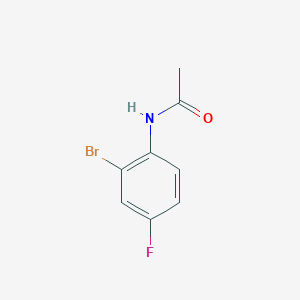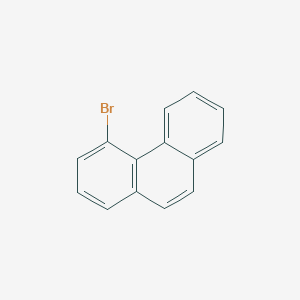
1,2-Dioctylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioctylcyclopropane is a synthetic organic compound used in scientific research. It is a cyclopropane derivative that has two octyl groups attached to the cyclopropane ring. This compound has been studied for its potential applications in various fields, including biochemistry and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,2-Dioctylcyclopropane is not fully understood. However, it is believed to interact with cell membranes and alter their properties, which may affect various cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,2-Dioctylcyclopropane can affect lipid metabolism and membrane fluidity. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dioctylcyclopropane in lab experiments is its ability to mimic the properties of cell membranes. This makes it a useful tool for studying various cellular processes. However, its synthetic nature may limit its relevance to natural systems.
Orientations Futures
There are several future directions for research on 1,2-Dioctylcyclopropane. One area of interest is its potential as a drug delivery system. Another area of interest is its role in lipid metabolism and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 1,2-Dioctylcyclopropane involves the reaction of cyclopropane with octylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1,2-Dioctylcyclopropane has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a substrate for enzymes involved in lipid metabolism. In medicinal chemistry, it has been studied for its potential as a drug delivery system.
Propriétés
Numéro CAS |
1089-40-3 |
|---|---|
Nom du produit |
1,2-Dioctylcyclopropane |
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
1,2-dioctylcyclopropane |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-18-17-19(18)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3 |
Clé InChI |
ZNDKBWCPUAOQFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCC |
Synonymes |
Sterculene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



